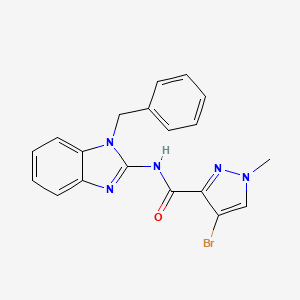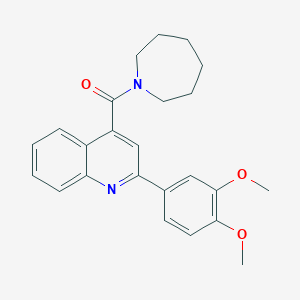![molecular formula C23H17FN2O3S B3554330 [2-[(2-fluorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3554330.png)
[2-[(2-fluorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Vue d'ensemble
Description
[2-[(2-fluorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid, also known as FPTA, is a thiazole derivative that has been extensively studied for its potential application in cancer treatment.
Mécanisme D'action
The mechanism of action of [2-[(2-fluorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. This compound also targets the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to induce oxidative stress and DNA damage, which contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cancer cells, including the regulation of cell cycle, apoptosis, DNA damage response, and oxidative stress. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
[2-[(2-fluorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has poor solubility in aqueous solutions, which limits its application in in vivo studies. Additionally, the synthesis of this compound is relatively complex and time-consuming, which may hinder its widespread use in research.
Orientations Futures
Future research on [2-[(2-fluorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid should focus on improving its solubility and bioavailability for in vivo studies. The combination of this compound with other anti-cancer drugs should also be explored to enhance its efficacy and reduce the potential for drug resistance. Additionally, the mechanism of action of this compound should be further elucidated to identify potential targets for cancer therapy. Finally, the safety and toxicity of this compound should be thoroughly evaluated to ensure its clinical potential.
Conclusion:
This compound is a promising anti-cancer agent that has shown potent activity in various cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization and the PI3K/Akt/mTOR signaling pathway. This compound has several advantages for lab experiments, including its high potency and selectivity. However, its poor solubility and complex synthesis may limit its widespread use in research. Future research should focus on improving its solubility, efficacy, and safety for clinical application.
Applications De Recherche Scientifique
[2-[(2-fluorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
2-[2-(2-fluoroanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3S/c24-18-8-4-5-9-19(18)25-23-26-22(20(30-23)14-21(27)28)15-10-12-17(13-11-15)29-16-6-2-1-3-7-16/h1-13H,14H2,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOPPMKAFJRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(SC(=N3)NC4=CC=CC=C4F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3554249.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3554257.png)

![1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide](/img/structure/B3554266.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3554271.png)
![1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3554281.png)


![N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)acrylamide](/img/structure/B3554306.png)
![2-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3554313.png)
![3-(2,6-dichlorophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B3554314.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide](/img/structure/B3554334.png)
![N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B3554336.png)
![[2-[(3-chloro-4-methylphenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3554342.png)